molecular formula C11H11BrFNO B6612327 1-(5-Bromo-2-fluorobenzoyl)pyrrolidine CAS No. 853313-27-6

1-(5-Bromo-2-fluorobenzoyl)pyrrolidine

Cat. No.: B6612327
CAS No.: 853313-27-6
M. Wt: 272.11 g/mol
InChI Key: TTXXNNHVEFPIEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-2-fluorobenzoyl)pyrrolidine is an organic compound with the molecular formula C11H11BrFNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromine and fluorine substituent on the benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-fluorobenzoyl)pyrrolidine typically involves the acylation of pyrrolidine with 5-bromo-2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-fluorobenzoyl)pyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzoyl group can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The pyrrolidine ring can be oxidized to form N-oxides using oxidizing agents such as m-chloroperbenzoic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Oxidation: m-Chloroperbenzoic acid or hydrogen peroxide in an appropriate solvent.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 1-(5-Bromo-2-fluorobenzyl)pyrrolidine.

    Oxidation: N-oxide derivatives of the pyrrolidine ring.

Scientific Research Applications

1-(5-Bromo-2-fluorobenzoyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorobenzoyl)pyrrolidine depends on its specific application. In biological systems, it may act as a ligand that binds to specific receptors, modulating their activity. The bromine and fluorine substituents can influence the compound’s binding affinity and selectivity for its molecular targets. The exact pathways involved would depend on the specific biological context and target receptors.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromo-5-fluorobenzoyl)pyrrolidine
  • 1-(4-Fluorobenzoyl)pyrrolidine
  • 1-(5-Bromo-2-furoyl)pyrrolidine

Uniqueness

1-(5-Bromo-2-fluorobenzoyl)pyrrolidine is unique due to the specific positioning of the bromine and fluorine atoms on the benzoyl group. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The combination of these substituents can also affect the compound’s physical properties, such as solubility and stability, making it distinct in its applications.

Properties

IUPAC Name

(5-bromo-2-fluorophenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO/c12-8-3-4-10(13)9(7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXXNNHVEFPIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853313-27-6
Record name 1-(5-BROMO-2-FLUOROBENZOYL)PYRROLIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.